molecular formula C36H42ClN3O6 B15145007 (R)-Lercanidipine-d3 Hydrochloride

(R)-Lercanidipine-d3 Hydrochloride

Cat. No.: B15145007
M. Wt: 651.2 g/mol
InChI Key: WMFYOYKPJLRMJI-UUOWBLICSA-N
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Description

®-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Lercanidipine-d3 Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the dihydropyridine ring: This is typically achieved through the Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the deuterium atoms: Deuterated reagents are used in the synthesis to ensure the incorporation of deuterium atoms at specific positions in the molecule.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Lercanidipine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of deuterated intermediates: Using deuterated reagents in large quantities.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction parameters.

    Purification and crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-Lercanidipine-d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group in the molecule can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

®-Lercanidipine-d3 Hydrochloride has several scientific research applications:

    Pharmacokinetic studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of Lercanidipine.

    Drug development: It serves as a model compound for developing new antihypertensive drugs.

    Biological research: Used in studies to understand the mechanism of action of calcium channel blockers.

    Industrial applications: Employed in the formulation of pharmaceutical products to enhance their stability and efficacy.

Mechanism of Action

®-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This leads to:

    Vasodilation: Relaxation of vascular smooth muscle, resulting in reduced peripheral resistance.

    Lowered blood pressure: The overall effect is a decrease in blood pressure, making it effective in treating hypertension.

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: Another calcium channel blocker used for hypertension.

    Nifedipine: A dihydropyridine calcium channel blocker with similar uses.

    Felodipine: Another member of the dihydropyridine class used to treat high blood pressure.

Uniqueness

®-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated analogs. This makes it a valuable compound for research and development in the pharmaceutical industry.

Properties

Molecular Formula

C36H42ClN3O6

Molecular Weight

651.2 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3;

InChI Key

WMFYOYKPJLRMJI-UUOWBLICSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

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